3,3,3-Trifluoro-2-(trifluoromethyl)propanenitrile
Overview
Description
3,3,3-Trifluoro-2-(trifluoromethyl)propanenitrile is a fluorinated organic compound with the molecular formula C4HF6N. It is known for its unique chemical properties due to the presence of multiple fluorine atoms, which impart high stability and reactivity to the molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-2-(trifluoromethyl)propanenitrile typically involves the reaction of perfluoroisobutene with hydrogen cyanide. This reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using specialized equipment to handle the highly reactive and toxic reagents. The process is designed to maximize yield while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-2-(trifluoromethyl)propanenitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen cyanide, lithium aluminum hydride, and various oxidizing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include substituted derivatives, amines, and oxidized compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,3,3-Trifluoro-2-(trifluoromethyl)propanenitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoro-2-(trifluoromethyl)propanenitrile involves its interaction with various molecular targets and pathways. The presence of fluorine atoms enhances its ability to form strong bonds with other molecules, making it highly reactive. This reactivity is exploited in various chemical reactions and applications .
Comparison with Similar Compounds
Similar Compounds
3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid: Similar in structure but contains a carboxylic acid group instead of a nitrile group.
2,2,2-Trifluoroacetonitrile: Contains fewer fluorine atoms and has different reactivity and applications.
Hexafluoroisobutyronitrile: Another fluorinated nitrile with different physical and chemical properties.
Uniqueness
3,3,3-Trifluoro-2-(trifluoromethyl)propanenitrile is unique due to its high fluorine content, which imparts exceptional stability and reactivity. This makes it valuable in various applications where these properties are desired .
Properties
IUPAC Name |
3,3,3-trifluoro-2-(trifluoromethyl)propanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF6N/c5-3(6,7)2(1-11)4(8,9)10/h2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IANDTBRACVZUHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HF6N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50502827 | |
Record name | 3,3,3-Trifluoro-2-(trifluoromethyl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50502827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
382-17-2 | |
Record name | 3,3,3-Trifluoro-2-(trifluoromethyl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50502827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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